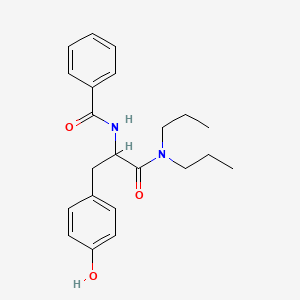
Ambroxol Cyclic Impurity Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride, also known as Trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride, is a useful research compound. Its molecular formula is C14H19Br2ClN2O and its molecular weight is 426.577. The purity is usually 95%.
BenchChem offers high-quality trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aislamiento, identificación y caracterización de un producto de degradación en Ambroxol
Este estudio detalla el aislamiento, la identificación y la caracterización de la impureza desconocida del ambroxol. La impureza se formó en el fármaco formulado en condiciones de estrés [40 °C / 75% de humedad relativa (HR) durante 6 meses] con un tiempo de retención relativo (RRT) de 0,68 en RP-HPLC . La impureza se enriqueció exponiéndola al calor y se aisló utilizando HPLC preparativa. La impureza enriquecida se purificó y caracterizó utilizando las siguientes técnicas sofisticadas: RMN 2D (gDQ-COSY, gHSQC y gHMBC), FTIR y LC-MS/MS .
Estudio termoanalítico y de compatibilidad con explicación mecanicista de la cinética de degradación de las tabletas de clorhidrato de ambroxol
Esta investigación proporciona una investigación exhaustiva y detallada sobre el clorhidrato de ambroxol, proporciona información sobre la estabilidad térmica, el mecanismo de degradación del AMB y datos de interés práctico para la optimización de la formulación que contiene AMB como compuesto activo . Se realizó una investigación sistemática sobre el AMB puro y en la formulación comercial Flavamed® tableta (FT), que contiene AMB como compuesto activo, utilizando métodos térmicos y espectroscópicos, junto con un enfoque estadístico sofisticado y práctico . El AMB demostró ser un fármaco estable al calor y sensible a la humedad . Para su formulación exitosa, se debe prestar especial atención a los excipientes, ya que se descubrió que la polivinilpirrolidona y el estearato de Mg afectan la estabilidad térmica del AMB . Al mismo tiempo, la lactosa monohidratada contribuye a una degradación más rápida del AMB y un cambio en el mecanismo de descomposición .
Mecanismo De Acción
Target of Action
Ambroxol Cyclic Impurity Hydrochloride, also known as trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride, primarily targets the soluble guanylate cyclase . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP), which is an important second messenger molecule in various signal transduction pathways .
Mode of Action
The compound interacts with its target by inhibiting the Nitric Oxide (NO)-dependent activation of soluble guanylate cyclase . This inhibition can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO-cGMP signaling pathway . By inhibiting the NO-dependent activation of soluble guanylate cyclase, the compound reduces the accumulation of cGMP, which in turn affects various downstream effects such as mucus secretion and transport .
Pharmacokinetics
It is known that the compound is used in the treatment of acute and chronic respiratory conditions characterized by abnormal mucus secretion and impaired mucus transport .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of mucus viscosity and improvement of mucociliary transport in the bronchial secretions . This leads to an easing of the patient’s breathing and is beneficial in the treatment of respiratory diseases associated with viscid or excessive mucus .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, one study found that an unknown impurity of Ambroxol was formed in the formulated drug under stress conditions [40°C /75% relative humidity (RH) for 6 months] . This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature and humidity .
Propiedades
IUPAC Name |
4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Br2N2O.ClH/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11;/h5-6,11-12,17,19H,1-4,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLHRFYBPXBCPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br2ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680609 |
Source


|
| Record name | 4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15942-08-2 |
Source


|
| Record name | 4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-Dibrom-3-(cyclohexanol-1-yl-4)chinazolin Hydrochlorid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)


![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester](/img/structure/B588475.png)
